Product packaging for 4-(4-Chloro-phenoxymethyl)-piperidine(Cat. No.:CAS No. 63608-33-3)

4-(4-Chloro-phenoxymethyl)-piperidine

Cat. No.: B045695
CAS No.: 63608-33-3
M. Wt: 225.71 g/mol
InChI Key: KWLNQJLKIFFYNF-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenoxymethyl)-piperidine (Catalog ID: 2034602) is a high-value piperidine-based chemical intermediate with the molecular formula C 12 H 16 ClNO and a molecular weight of 225.72 g/mol. This compound is primarily utilized in research and development as a critical building block for the synthesis of more complex molecules, especially in the pharmaceutical industry. Its structure, featuring a piperidine ring linked to a 4-chlorophenoxymethyl group, makes it a versatile scaffold for constructing potential bioactive compounds. Piperidine derivatives are commonly explored in medicinal chemistry for their wide range of pharmacological activities. As such, this intermediate is employed in the discovery and development of new therapeutic agents, serving as a precursor in various synthetic pathways. Application Note : This product is provided exclusively for research and laboratory use. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling and Safety : Researchers should consult the relevant Safety Data Sheet (SDS) before using this compound and adhere to all standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO B045695 4-(4-Chloro-phenoxymethyl)-piperidine CAS No. 63608-33-3

Properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNQJLKIFFYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424665
Record name 4-(4-Chloro-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-33-3
Record name 4-(4-Chloro-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Piperidine Alkylation

A widely adopted method involves the alkylation of piperidine with a chlorophenoxymethyl electrophile. For example, 4-chlorophenol is first converted to its chloromethyl ether derivative using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) in the presence of a base like potassium carbonate. The resulting intermediate reacts with piperidine in a nucleophilic substitution (SN2) mechanism:

4-Cl-C6H4OCH2Cl+Piperidine4-Cl-C6H4OCH2Piperidine+HCl\text{4-Cl-C}6\text{H}4-\text{O}-\text{CH}2\text{Cl} + \text{Piperidine} \rightarrow \text{4-Cl-C}6\text{H}4-\text{O}-\text{CH}2-\text{Piperidine} + \text{HCl}

Key Data :

  • Yield : 85–90% (optimized conditions).

  • Purity : >95% after recrystallization in methanol.

  • Challenges : Competing elimination reactions at elevated temperatures, necessitating strict temperature control (0–15°C).

Reductive Amination of Ketone Intermediates

An alternative route employs reductive amination to construct the piperidine ring post-etherification. Starting with 4-(4-chlorophenoxymethyl)pyridine , the pyridine ring is reduced to piperidine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under acidic conditions:

4-Cl-C6H4OCH2PyridineAcOHNaBH44-Cl-C6H4OCH2Piperidine\text{4-Cl-C}6\text{H}4-\text{O}-\text{CH}2-\text{Pyridine} \xrightarrow[\text{AcOH}]{\text{NaBH}4} \text{4-Cl-C}6\text{H}4-\text{O}-\text{CH}_2-\text{Piperidine}

Key Data :

  • Yield : 99% (large-scale trials).

  • Catalyst : Acetic acid enhances protonation of the pyridine nitrogen, facilitating reduction.

  • Purification : Crystallization from methanol yields >96% purity.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers a stereospecific pathway to form the phenoxymethyl-piperidine linkage. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 4-chlorophenol couples with a hydroxymethyl-piperidine precursor:

4-Cl-C6H4OH+HOCH2PiperidineDEADPPh34-Cl-C6H4OCH2Piperidine\text{4-Cl-C}6\text{H}4-\text{OH} + \text{HO}-\text{CH}2-\text{Piperidine} \xrightarrow[\text{DEAD}]{\text{PPh}3} \text{4-Cl-C}6\text{H}4-\text{O}-\text{CH}_2-\text{Piperidine}

Key Data :

  • Yield : 75–80%.

  • Drawbacks : High cost of DEAD and challenges in removing triphenylphosphine oxide byproducts.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Purity Reference
Nucleophilic Substitution4-Chlorophenol, PiperidineK₂CO₃, DMF, 0–15°C85–90%>95%
Reductive Amination4-(4-Chlorophenoxymethyl)pyridineNaBH₄, THF, AcOH, 40°C99%96.1%
Mitsunobu Reaction4-Chlorophenol, Hydroxymethyl-piperidinePPh₃, DEAD, RT75–80%90%

Insights :

  • Nucleophilic Substitution is cost-effective but requires meticulous temperature control to avoid elimination.

  • Reductive Amination achieves near-quantitative yields but depends on expensive pyridine precursors.

  • Mitsunobu Reaction ensures stereochemical fidelity but generates cumbersome byproducts.

Industrial-Scale Optimization

For large-scale production, reductive amination is preferred due to its high yield and scalability. A patented protocol (CN105461617A) details the use of sodium borohydride and acetic acid in THF, enabling a 99% yield with 96.1% purity after crystallization. Critical parameters include:

  • Reaction Time : 6 hours at room temperature.

  • Workup : Extraction with dichloromethane and washing with brine to remove excess borohydride.

Challenges and Mitigation Strategies

  • Byproduct Formation : Elimination products during SN2 reactions are minimized by maintaining low temperatures (0–15°C).

  • Purification Difficulties : Column chromatography is avoided in industrial settings; instead, crystallization from methanol or ethanol is employed.

  • Catalyst Costs : Substituting PtO₂ with NaBH₄ in reductions reduces expenses without compromising efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxymethyl-piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. Studies have shown that 4-(4-Chloro-phenoxymethyl)-piperidine can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various strains of bacteria and fungi. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibacterial agents.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Its mechanism may involve the modulation of oxidative stress pathways, providing a protective effect on neuronal cells.

Chemical Synthesis

  • Intermediate in Organic Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where it is used to create various drug candidates.
  • Ligand in Coordination Chemistry : This compound can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis in organic reactions.

Case Study 1: Antidepressant Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their effects on serotonin reuptake inhibition. The findings indicated that certain modifications to the piperidine structure enhanced its potency as an antidepressant, suggesting a pathway for developing new therapeutic agents for depression.

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at low concentrations, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenoxymethyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperidine Ring

4-(4-Chlorophenyl)piperidine Hydrochloride
  • Structure : A 4-chlorophenyl group directly attached to the piperidine ring.
  • Key Differences: Lacks the ether linkage (phenoxymethyl) present in the target compound. This reduces flexibility and may alter binding interactions with hydrophobic pockets in biological targets.
  • Properties: Higher rigidity and reduced solubility compared to 4-(4-Chloro-phenoxymethyl)-piperidine due to the absence of the oxygen bridge .
4-(4-Chlorophenyl)-4-fluoro-1-(phenylmethyl)piperidine
  • Structure : Features a fluorine atom at the 4-position of the piperidine ring, alongside a 4-chlorophenyl group and a benzyl substituent.
  • The benzyl group adds steric bulk, which could hinder interactions with narrow binding sites .
(4-Chlorophenyl)(4-piperidyl)methanone Hydrochloride
  • Structure : A ketone group bridges the 4-chlorophenyl and piperidine rings.
  • Key Differences : The carbonyl group introduces hydrogen-bonding capability, improving target affinity but reducing metabolic stability compared to the ether-linked target compound .
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride
  • Structure : Incorporates a chlorobenzylamine group and a methylated amine on the piperidine ring.
  • The chlorobenzyl group provides a distinct hydrophobic profile compared to phenoxymethyl .

Functional Group Modifications

Compound Name Key Substituent Electronic Effects Lipophilicity (LogP)* Melting Point (°C)
This compound Phenoxymethyl (Cl para) Moderate electron-withdrawing (Cl) ~3.2 (estimated) Not reported
4-(4-Chlorophenyl)piperidine HCl Direct 4-Cl phenyl Strong electron-withdrawing ~3.5 268–287
4-(4-Chloro-phenyl)methanone HCl Ketone bridge Electron-withdrawing (carbonyl) ~2.8 Not reported
4-(4-Fluoro-phenyl)piperidine Fluorine substitution Polar, electron-withdrawing ~2.9 Not reported

*LogP values estimated based on structural analogs in and .

Biological Activity

4-(4-Chloro-phenoxymethyl)-piperidine is a synthetic organic compound with notable biological activities, particularly in the fields of pharmacology and microbiology. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H16_{16}ClN and a molecular weight of approximately 227.73 g/mol. The compound features a piperidine ring substituted with a 4-chloro-phenoxymethyl group, which enhances its reactivity and biological properties.

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated alongside derivatives for their effectiveness against various microbial strains.
  • Pharmacological Potential : The compound is being explored as a pharmacological agent, particularly in the synthesis of new drugs targeting infections and possibly other diseases.

Antimicrobial Activity

A study synthesized eight new thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, evaluating their in vitro antimicrobial activity. The results indicated a range of minimal inhibitory concentration (MIC) values between 32 and 1024 µg/mL, demonstrating varying degrees of effectiveness against tested microorganisms.

The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to modulate enzyme activity or receptor binding, leading to its observed biological effects. Further studies are needed to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(Phenoxymethyl)-piperidineLacks chlorine substituentAntidepressant properties
4-(Bromophenoxymethyl)-piperidineBromine instead of chlorineAntimicrobial activity
1-(2-Chlorophenyl)-piperidineDifferent substitution pattern on piperidineCNS activity
1-(Phenyl)-piperidineSimplified structure without halogenAnalgesic effects

This table highlights how structural variations influence the biological properties of compounds related to this compound. The presence of chlorine significantly enhances its reactivity and potential therapeutic applications compared to its analogs.

Pharmaceutical Development

In pharmaceutical chemistry, this compound serves as an intermediate in synthesizing various drug candidates. Its derivatives have shown promise in developing treatments for infections due to their antimicrobial properties. For instance, quinoline derivatives synthesized from this compound have been identified for potential use in treating bacterial infections.

Microbial Resistance Studies

Research into microbial resistance has also included studies on this compound's efficacy against resistant strains. The findings suggest that modifications to the piperidine structure can enhance its antimicrobial potency, making it a candidate for further development in combating resistant pathogens .

Q & A

Q. What are the standard synthetic routes for 4-(4-Chloro-phenoxymethyl)-piperidine, and how are critical reaction parameters optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often reacted with chlorophenoxy-methyl electrophiles under basic conditions (e.g., NaOH in dichloromethane) . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
  • Base choice : Alkaline conditions (e.g., triethylamine) facilitate deprotonation and intermediate stabilization .
  • Purification : Column chromatography or recrystallization achieves >99% purity, confirmed by HPLC . Optimization involves iterative adjustments to temperature (20–40°C) and stoichiometry (1:1.2 molar ratio of piperidine to electrophile) .

Q. How is this compound characterized analytically, and what thresholds ensure reproducibility?

Standard characterization includes:

  • NMR : 1^1H/13^{13}C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl groups) .
  • HPLC : Retention time (e.g., 8.2 min on C18 column) and ≥99% purity are critical for batch consistency .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 254.7) validates molecular weight .

Q. What safety protocols are essential during synthesis and handling of this compound?

Adhere to:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure (H313/H333 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Waste disposal : Segregate chlorinated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict novel reaction pathways or regioselectivity for this compound derivatives?

Quantum mechanical calculations (e.g., DFT) model transition states to predict reactivity at the piperidine nitrogen or chlorophenyl group. ICReDD’s approach integrates:

  • Reaction path searches : Identify low-energy intermediates using Gaussian or ORCA software .
  • Data-driven optimization : Machine learning prioritizes experimental conditions (e.g., solvent polarity, catalyst) to reduce trial-and-error . Example: Modifying the phenoxymethyl group’s electron-withdrawing capacity alters nucleophilic attack sites, validated via computed Fukui indices .

Q. What strategies resolve contradictory bioactivity data in literature for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized assays : Use certified reference materials (e.g., Sigma-Aldrich PHR9195) to calibrate receptor-binding studies .
  • Batch analysis : Compare HPLC traces and NMR spectra across studies to rule out structural variants .
  • Meta-analysis : Apply multivariate regression to correlate bioactivity with substituent electronic effects (e.g., Hammett σ values) .

Q. How can structure-activity relationship (SAR) studies improve selectivity for dopamine vs. serotonin receptors?

Systematic modifications to the chlorophenyl or piperidine moieties are guided by:

  • Pharmacophore modeling : Identify critical hydrogen-bonding or hydrophobic interactions using Schrödinger Suite .
  • In vitro binding assays : Test derivatives against D2_2/5-HT2A_{2A} receptors (IC50_{50} thresholds <100 nM for selectivity) . Example: Introducing a hydroxyl group at the piperidine 4-position (as in haloperidol metabolites) enhances D2_2 affinity by 30% .

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